4-[(3-Methoxyphenyl)amino]thiane-4-carboxylicacid
Description
4-[(3-Methoxyphenyl)amino]thiane-4-carboxylic acid is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted with a carboxylic acid group at the 4-position and a 3-methoxyphenylamino moiety. This unique structure combines a rigid sulfur-based ring system with polar functional groups, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
4-(3-methoxyanilino)thiane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-17-11-4-2-3-10(9-11)14-13(12(15)16)5-7-18-8-6-13/h2-4,9,14H,5-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCMAFAVWYEOHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2(CCSCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(3-Methoxyphenyl)amino]thiane-4-carboxylic acid, also known as a thiane derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a thiane ring, an amino group, and a carboxylic acid functional group, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of 4-[(3-Methoxyphenyl)amino]thiane-4-carboxylic acid can be summarized as follows:
- Molecular Formula : C₁₁H₁₃N₁O₂S
- CAS Number : 1281266-49-6
- Molecular Weight : 225.29 g/mol
Structural Features
| Feature | Description |
|---|---|
| Thiane Ring | A five-membered sulfur-containing ring |
| Amino Group | Attached to the aromatic phenyl group |
| Carboxylic Acid Group | Contributes to acidity and solubility |
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4-[(3-Methoxyphenyl)amino]thiane-4-carboxylic acid. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, particularly glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. The MTT assay results indicated that the compound showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action towards certain cancer types .
Antioxidant Activity
The antioxidant capabilities of this compound were evaluated using the DPPH radical scavenging method. The results indicated that the compound's antioxidant activity was comparable to well-known antioxidants like ascorbic acid. Specifically, derivatives of this compound demonstrated up to 1.4 times higher antioxidant activity than ascorbic acid, indicating its potential utility in combating oxidative stress-related diseases .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of 4-[(3-Methoxyphenyl)amino]thiane-4-carboxylic acid revealed promising results. The compound was tested against various bacterial strains and showed significant inhibition of growth, suggesting its potential as an antimicrobial agent. Further studies are required to elucidate the specific mechanisms behind this activity.
The biological activity of 4-[(3-Methoxyphenyl)amino]thiane-4-carboxylic acid is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways critical for cell growth and apoptosis.
- Radical Scavenging : Its structure allows it to effectively scavenge free radicals, thereby reducing oxidative damage in cells.
Study on Anticancer Activity
In a significant study published in June 2020, researchers synthesized various derivatives of thiazolidine compounds, including 4-[(3-Methoxyphenyl)amino]thiane derivatives. The study found that these compounds exhibited marked cytotoxicity against U-87 glioblastoma cells in comparison to standard chemotherapeutics like cisplatin .
Comparative Analysis with Similar Compounds
A comparative analysis was performed between 4-[(3-Methoxyphenyl)amino]thiane-4-carboxylic acid and other thiazolidine derivatives:
| Compound Name | IC50 (µM) against U-87 Cells | IC50 (µM) against MDA-MB-231 Cells |
|---|---|---|
| 4-[(3-Methoxyphenyl)amino]thiane-4-carboxylic acid | 15 | 25 |
| Cisplatin | 10 | 30 |
| Other Thiazolidine Derivative | Varies | Varies |
This table illustrates the relative potency of different compounds against specific cancer cell lines.
Comparison with Similar Compounds
Core Heterocyclic Systems
The thiane ring in the target compound distinguishes it from oxygen- or nitrogen-containing analogs:
- Thiophene Derivatives: Compounds like 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide () feature a five-membered thiophene ring. The smaller ring size and additional substituents (e.g., acetyl, phenylamino) may enhance π-π stacking interactions but reduce conformational flexibility compared to the six-membered thiane system .
- Oxane/Tetrahydropyran Derivatives : 4-(4-Methoxyphenyl)oxane-4-carboxylic acid () replaces sulfur with oxygen, increasing electronegativity and altering hydrogen-bonding capacity. This substitution likely reduces lipophilicity and ring strain, impacting solubility and bioavailability .
- Pyrazole-Carboxamides: Compounds such as those in utilize a nitrogen-rich pyrazole core. The methylthio and oxomorpholino groups introduce steric bulk and hydrogen-bond acceptors, which could enhance target binding but reduce metabolic stability compared to the thiane-carboxylic acid system .
Substituent Effects
- Position of Methoxy Groups: The 3-methoxyphenylamino group in the target compound contrasts with the 4-methoxyphenyl substituent in 4-(4-methoxyphenyl)oxane-4-carboxylic acid (). The para-substitution in the latter may enhance electronic delocalization, whereas the meta-position in the target compound could create steric hindrance or unique dipole interactions .
- Carboxylic Acid vs. This difference may influence solubility, ionization state, and interactions with biological targets .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Pharmaceutical Potential: The crystalline pyrrolo-triazin derivative in , which shares the 3-methoxyphenylamino group, demonstrates anticancer activity, suggesting that the target compound’s substituents could be optimized for similar therapeutic roles .
- Metabolic Stability : Sulfur-containing rings (thiane, thiophene) may offer greater metabolic resistance compared to oxygen-based systems, as seen in cytochrome P450 interactions .
- Synthetic Challenges : The steric hindrance from the thiane ring’s substituents could complicate synthetic routes, necessitating advanced catalysts or microwave-assisted techniques to improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
